molecular formula C8H7N5O4 B10908982 (4-Nitro-1'H-1,4'-bipyrazol-1'-yl)acetic acid

(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)acetic acid

Cat. No.: B10908982
M. Wt: 237.17 g/mol
InChI Key: OROUGESQHXCGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)acetic acid is a compound that belongs to the class of bipyrazole derivatives. These compounds are characterized by the presence of two pyrazole rings connected by a single bond. The nitro group attached to one of the pyrazole rings imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitro-1’H-1,4’-bipyrazol-1’-yl)acetic acid typically involves the nitration of a bipyrazole precursor. One common method is the vicarious nucleophilic substitution of hydrogen atoms in the pyrazole ring. This method involves the use of reagents such as sodium hydroxide and bromine, followed by the addition of an amide precursor .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Nitro-1’H-1,4’-bipyrazol-1’-yl)acetic acid is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its nitro and pyrazole groups. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H7N5O4

Molecular Weight

237.17 g/mol

IUPAC Name

2-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]acetic acid

InChI

InChI=1S/C8H7N5O4/c14-8(15)5-11-3-6(1-9-11)12-4-7(2-10-12)13(16)17/h1-4H,5H2,(H,14,15)

InChI Key

OROUGESQHXCGDV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(=O)O)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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